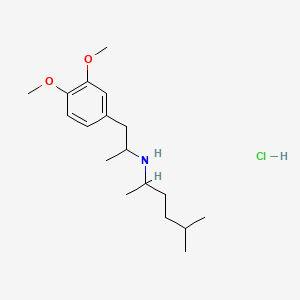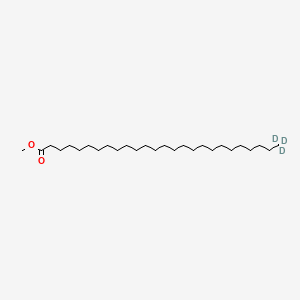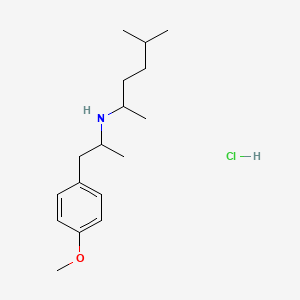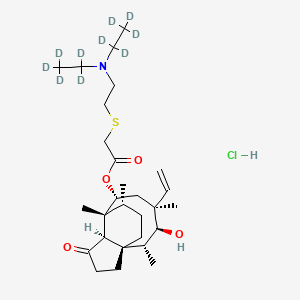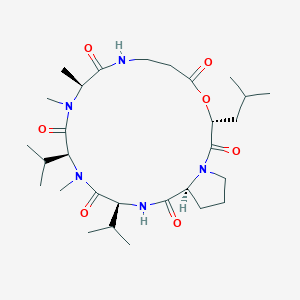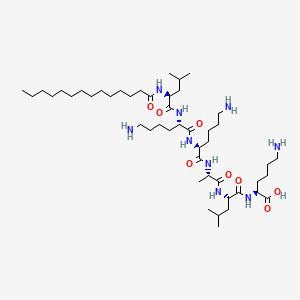
Myristoyl Hexapeptide-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myristoyl Hexapeptide-16 is a synthetic peptide composed of six amino acids (Leucine, Lysine, Lysine, Alanine, Leucine, Lysine) linked to a myristic acid molecule. This compound is primarily known for its role in stimulating the production of keratin, a key structural protein in hair, nails, and the outermost layer of the skin. It is widely used in cosmetic formulations, particularly for enhancing eyelash growth and providing anti-aging and anti-inflammatory benefits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Myristoyl Hexapeptide-16 involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added using coupling reagents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) and characterized by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methionine residues if present.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The peptide can participate in substitution reactions, especially at the amino acid side chains.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), Sodium periodate (NaIO4).
Reducing Agents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents depending on the desired modification.
Major Products: The primary products of these reactions are modified peptides with altered functional groups, which can impact their biological activity and stability .
Aplicaciones Científicas De Investigación
Myristoyl Hexapeptide-16 has a broad range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential in wound healing, anti-inflammatory treatments, and as a carrier for drug delivery.
Industry: Widely used in cosmetic formulations for its ability to enhance eyelash growth, improve skin texture, and provide anti-aging benefits .
Mecanismo De Acción
Myristoyl Hexapeptide-16 exerts its effects by stimulating the expression of genes responsible for keratin production. The myristic acid moiety enhances the peptide’s bioavailability and facilitates its interaction with cellular membranes. This interaction triggers signaling pathways that lead to increased keratin synthesis, resulting in stronger and healthier hair and nails. Additionally, the peptide’s anti-inflammatory properties are attributed to its ability to modulate cytokine production and reduce oxidative stress .
Comparación Con Compuestos Similares
Myristoyl Pentapeptide-17: Another peptide used in cosmetic formulations for enhancing eyelash growth.
Palmitoyl Pentapeptide-4: Known for its anti-aging properties and ability to stimulate collagen production.
Acetyl Hexapeptide-8: Commonly used in anti-wrinkle treatments due to its muscle-relaxing effects.
Uniqueness: Myristoyl Hexapeptide-16 stands out due to its specific sequence and the presence of myristic acid, which enhances its bioavailability and efficacy. Its ability to stimulate keratin production makes it particularly effective for applications related to hair and nail health .
Propiedades
Fórmula molecular |
C47H91N9O8 |
|---|---|
Peso molecular |
910.3 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-(tetradecanoylamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C47H91N9O8/c1-7-8-9-10-11-12-13-14-15-16-17-27-41(57)52-39(31-33(2)3)45(61)54-37(25-19-22-29-49)44(60)53-36(24-18-21-28-48)43(59)51-35(6)42(58)56-40(32-34(4)5)46(62)55-38(47(63)64)26-20-23-30-50/h33-40H,7-32,48-50H2,1-6H3,(H,51,59)(H,52,57)(H,53,60)(H,54,61)(H,55,62)(H,56,58)(H,63,64)/t35-,36-,37-,38-,39-,40-/m0/s1 |
Clave InChI |
CXJWENHUGAZQFI-UNHORJANSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


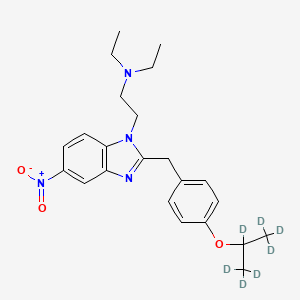
![(1R,2R,5R,8S,9S,12R,14S,17R,18R,21R,24S,25S,28R,30S)-2,9,18,25-tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B10818985.png)
![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;methane](/img/structure/B10818992.png)
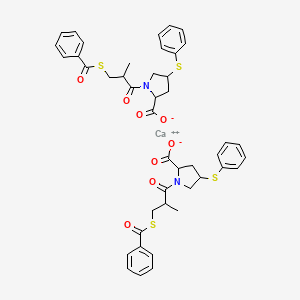
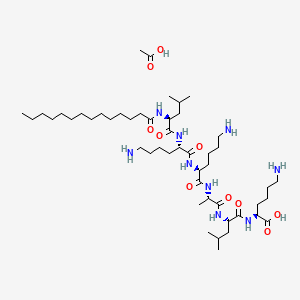
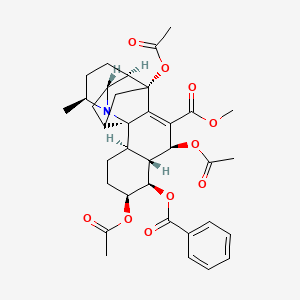
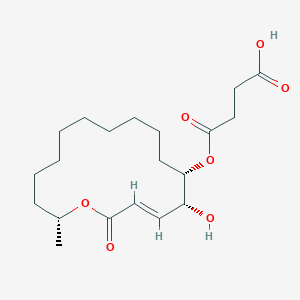
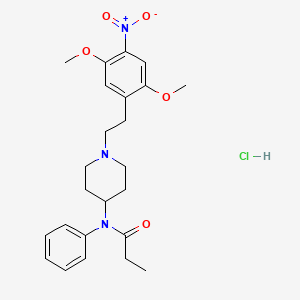
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10819033.png)
